molecular formula C32H31ClN4O3 B2969573 6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 394226-03-0

6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2969573
CAS RN: 394226-03-0
M. Wt: 555.08
InChI Key: UYMSULHNICAGTG-UHFFFAOYSA-N
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Description

6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H31ClN4O3 and its molecular weight is 555.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds with similar structures have been synthesized and studied for their biological activities. For instance, pyridine derivatives have shown significant insecticidal activity, suggesting that compounds with similar structural motifs may have potential applications in agriculture as pest control agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Additionally, the synthesis of indenopyrazoles and their antiproliferative activity towards human cancer cells indicate that similar compounds could be explored for anticancer properties (Minegishi et al., 2015).

Crystal Structure Analysis

The analysis of crystal structures for compounds with complex aromatic systems, including pyrazole and quinoline moieties, helps in understanding the conformational preferences and potential intermolecular interactions. Such studies are fundamental in drug design and material science for developing new compounds with desired properties (Akkurt et al., 2010).

Antimicrobial Properties

Several compounds featuring pyrazole, piperidine, and quinoline units have been evaluated for their antimicrobial properties. This suggests that the compound might also possess antimicrobial activities, making it of interest for pharmaceutical applications targeting bacterial and fungal infections (Zaki et al., 2021).

Chemical Synthesis and Modification

The chemical synthesis and modification of similar compounds reveal the versatility of these molecules for generating a wide array of derivatives. This chemical flexibility is crucial for fine-tuning the biological activities and physicochemical properties of the compounds for specific applications (Sapariya et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is then reacted with 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride to form the second intermediate. The final product is then obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2-chloro-4-nitroaniline", "benzaldehyde", "ethyl acetoacetate", "piperidine", "sodium borohydride", "methyl iodide", "2-methoxyphenylboronic acid", "4,5-dihydro-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "palladium acetate", "copper(II) iodide", "triethylamine", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "1. Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one: 2-chloro-4-nitroaniline is reacted with benzaldehyde and ethyl acetoacetate in ethanol to form 6-chloro-4-phenylquinolin-2(1H)-one.", "2. Synthesis of 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride: Piperidine is reacted with sodium borohydride and methyl iodide in ethanol to form N-methylpiperidine. N-Methylpiperidine is then reacted with 2-methoxyphenylboronic acid, 4,5-dihydro-1H-pyrazole-3-carboxylic acid, and thionyl chloride in N,N-dimethylformamide to form 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride.", "3. Coupling of intermediates: 6-chloro-4-phenylquinolin-2(1H)-one and 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride are coupled using a palladium-catalyzed cross-coupling reaction with palladium acetate, copper(II) iodide, triethylamine, and potassium carbonate in acetic acid and N,N-dimethylformamide to form the final product." ] }

CAS RN

394226-03-0

Product Name

6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Molecular Formula

C32H31ClN4O3

Molecular Weight

555.08

IUPAC Name

6-chloro-3-[3-(2-methoxyphenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C32H31ClN4O3/c1-40-28-13-7-6-12-23(28)27-19-26(35-37(27)29(38)20-36-16-8-3-9-17-36)31-30(21-10-4-2-5-11-21)24-18-22(33)14-15-25(24)34-32(31)39/h2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,1H3,(H,34,39)

InChI Key

UYMSULHNICAGTG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CN3CCCCC3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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